molecular formula C10H13NO3 B1586853 (R)-3-Amino-3-(2-methoxyphenyl)propanoic acid CAS No. 780034-13-1

(R)-3-Amino-3-(2-methoxyphenyl)propanoic acid

Cat. No. B1586853
M. Wt: 195.21 g/mol
InChI Key: UAZGIQATDPCZHH-MRVPVSSYSA-N
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Description

“3-(2-Methoxyphenyl)propionic acid” is a chemical compound with the molecular formula C10H12O3 . It has a molecular weight of 180.2005 g/mol . The compound is also known by several synonyms, including “o-Methoxyhydrocinnamic acid” and "2-Methoxyhydrocinnamic acid" .


Molecular Structure Analysis

The IUPAC Standard InChI for “3-(2-Methoxyphenyl)propionic acid” is InChI=1S/C10H12O3/c1-13-9-5-3-2-4-8(9)6-7-10(11)12/h2-5H,6-7H2,1H3,(H,11,12) . The structure can also be represented using the SMILES notation as COC1=CC=CC=C1CCC(=O)O .


Physical And Chemical Properties Analysis

The melting point of “3-(2-Methoxyphenyl)propionic acid” is reported to be between 85°C to 88°C .

Scientific Research Applications

Chemistry and Synthesis

  • Indanone Synthesis : (R)-3-Amino-3-(2-methoxyphenyl)propanoic acid undergoes acid-catalyzed ring closure to form 2-phenyl-1-indanone, a compound susceptible to auto-oxidation. This indicates its use in synthetic organic chemistry (Brown, Denman, & O'donnell, 1971).
  • Enantioselective Synthesis : The compound is involved in the enantioselective synthesis of neuroexcitant analogues, highlighting its role in the preparation of enantiomerically pure compounds (Pajouhesh et al., 2000).
  • Structural Investigation : X-ray crystallography and spectroscopic methods have been used to characterize derivatives of (R)-3-Amino-3-(2-methoxyphenyl)propanoic acid, indicating its importance in structural chemistry (Venkatesan et al., 2016).

Biocatalysis

  • Biocatalytic Route : Utilized in the biocatalytic synthesis of β-substituted-γ-amino acids, it demonstrates the compound's role in enzyme-catalyzed reactions for producing optically active compounds (Mukherjee & Martínez, 2011).

Crystallography and Stereochemistry

  • Crystal Structure Analysis : Studies on diastereomeric salts involving derivatives of this compound contribute to understanding molecular arrangements and stereochemistry (Sakai et al., 1993).

Pharmaceutical Research

  • Synthesis of Pharmaceutical Compounds : Its derivatives have been evaluated for antioxidant, anti-inflammatory, and antiulcer activities, suggesting its potential application in pharmaceutical research (Subudhi & Sahoo, 2011).

Supramolecular Chemistry

  • Crystal Packing and Interaction Studies : The study of crystal packing of salts derived from this compound reveals insights into molecular interactions and supramolecular chemistry (Ichikawa, Ono, & Mikata, 2017).

Analytical Chemistry

  • Chiral Separation : Chiral liquid chromatography has been used for the enantiomeric separation of β-amino-β-(3-methoxyphenyl) propionic acid, indicating its significance in analytical methods for chiral purity evaluation (Madhavan et al., 2007).

properties

IUPAC Name

(3R)-3-amino-3-(2-methoxyphenyl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO3/c1-14-9-5-3-2-4-7(9)8(11)6-10(12)13/h2-5,8H,6,11H2,1H3,(H,12,13)/t8-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UAZGIQATDPCZHH-MRVPVSSYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C(CC(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=CC=C1[C@@H](CC(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30375894
Record name (3R)-3-Amino-3-(2-methoxyphenyl)propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30375894
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

195.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(R)-3-Amino-3-(2-methoxyphenyl)propanoic acid

CAS RN

780034-13-1
Record name (3R)-3-Amino-3-(2-methoxyphenyl)propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30375894
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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